4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
Description
Properties
Molecular Formula |
C11H11N5S |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-6-3-4-16-9(7(2)14-11(16)13-6)8-5-17-10(12)15-8/h3-5H,1-2H3,(H2,12,15) |
InChI Key |
XDYPHTJUAIVCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[1,2-a]pyrimidine Construction
The imidazo[1,2-a]pyrimidine moiety is synthesized via [4+2] heterocyclization, where α,β-unsaturated ketones react with thiourea derivatives. For example, 2,7-dimethylimidazo[1,2-a]pyrimidine is formed by condensing 3-aminopyrimidine with α-bromoketones under basic conditions. A representative reaction involves:
Key parameters include:
Thiazole Ring Formation
The thiazole component is synthesized via the Hantzsch thiazole synthesis, where thiourea reacts with α-haloketones. For 2-aminothiazole derivatives, acetophenone derivatives are brominated using phenyltrimethylammonium tribromide, followed by cyclization with thiourea:
Optimization Notes :
Heterocyclization Strategies
[5+1] Heterocyclization for Fused Rings
Carbon disulfide (CS) mediates [5+1] heterocyclization to form fused pyrimidine-thiazole systems. For instance, reacting 1,2-diamines with CS under basic conditions yields thione intermediates, which are alkylated to form sulfanyl derivatives:
Critical Conditions :
Condensation with Isothiocyanates
Ethyl isothiocyanate facilitates the formation of thioxopyrimidine derivatives. Danswan et al. demonstrated that ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate reacts with ethyl isothiocyanate to yield pyrrolo[3,2-d]pyrimidin-4(5H)-one, a structural analog of the target compound:
Yield : 55–60% after column chromatography.
Coupling Reactions for Final Assembly
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling attaches pre-formed imidazo[1,2-a]pyrimidine and thiazole moieties. For example, a brominated imidazo[1,2-a]pyrimidine reacts with a boronic ester-functionalized thiazole using Pd(PPh):
Conditions :
Nucleophilic Aromatic Substitution
Chloropyrimidines undergo nucleophilic substitution with 2-aminothiazoles. Sodium hydride (NaH) deprotonates the amine, enabling attack on the electrophilic carbon:
Optimization :
-
Solvent : THF or NMP.
-
Temperature : 0°C to room temperature.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves imidazo[1,2-a]pyrimidine-thiazole adducts.
-
Recrystallization : Methanol/water mixtures (7:3) yield 90–95% pure product.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- The compound has shown promise as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are considered effective in cancer therapy due to their role in controlling cell proliferation and survival .
- Research indicates that derivatives of thiazole-pyrimidine compounds can effectively inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .
-
Antimicrobial Properties
- Preliminary studies suggest that thiazole derivatives exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial enzymes or cellular targets .
- Further investigations into the antimicrobial efficacy of similar compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related thiazole-pyrimidine derivative on acute myeloid leukemia (AML) cell lines. The results indicated:
- A dose-dependent reduction in cell viability.
- Significant induction of apoptosis at higher concentrations (up to 70% cell death at 5 µM) after 24 hours of treatment .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole derivatives were synthesized and screened for antimicrobial activity:
Mechanism of Action
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of imidazo-pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Research Findings
- PDE4 Inhibition : The dimethyl substitution at positions 2 and 7 of the imidazo-pyrimidine core is critical for PDE4 binding. These groups likely enhance hydrophobic interactions within the enzyme’s catalytic pocket, as inferred from structure-activity relationship (SAR) studies .
- Target Specificity : Larger substituents, such as the dibromo-methoxyphenyl group in PTC-209 HBr, redirect activity to unrelated targets like BMI-1, underscoring the sensitivity of biological activity to substituent size and electronic properties .
- Solubility Challenges : While the dimethyl derivative exhibits moderate solubility in organic solvents like DMSO, analogs with bulky substituents (e.g., PTC-209 HBr) show poor aqueous solubility, limiting their therapeutic applicability .
Biological Activity
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C11H11N5S
- Molecular Weight: 245.3 g/mol
- IUPAC Name: 4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
1. Phosphodiesterase (PDE) Inhibition
Recent studies have highlighted the role of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine as a phosphodiesterase 4 (PDE4) inhibitor. PDEs are crucial enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), affecting various physiological processes.
- Inhibition Data:
2. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The structural features of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine suggest potential efficacy against various cancer types.
- Case Study:
3. Antibacterial Activity
The compound's thiazole moiety also indicates potential antibacterial properties. Research on related thiazole compounds has shown effectiveness against Mycobacterium tuberculosis.
- Activity Metrics:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole-containing compounds.
| Compound Structure | Activity | IC50/Other Metrics |
|---|---|---|
| Thiazole Derivative A | PDE4 Inhibition | |
| Thiazole Derivative B | Anticancer (MCF7) | |
| Thiazole Derivative C | Antibacterial (M. tuberculosis) | Sub-micromolar MIC |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine, and what yield optimization strategies are documented?
- Methodology : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and thiazole precursors. A common approach involves cyclization of substituted pyrimidine-thiazole intermediates under reflux conditions with catalysts like acetic acid or DMF. Yield optimization strategies include solvent selection (e.g., ethanol or acetonitrile), temperature control (80–120°C), and stoichiometric adjustments of reactants (e.g., 1.2 equivalents of thiazole-2-amine) to minimize side reactions .
- Data Support : Reported yields range from 30–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at positions 2 and 7 of the imidazo[1,2-a]pyrimidine ring and the thiazole-2-amine moiety).
- HPLC : Assess purity (>95% recommended for biological assays) with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 302.4 for C12H12N6S) .
Q. What biological targets are associated with this compound based on structural analogs?
- Methodology : Analogs of imidazo[1,2-a]pyrimidine-thiazole hybrids are reported as phosphodiesterase (PDE) inhibitors and kinase modulators. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to PDE4 or CDK2 targets. Validate via in vitro assays (e.g., fluorescence polarization for PDE activity) .
Advanced Research Questions
Q. What advanced strategies address low yields in multi-step synthesis of this compound?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) for intermediates like 2,7-dimethylimidazo[1,2-a]pyrimidine .
- Catalytic systems : Employ palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Case Study : If NMR signals for the thiazole ring’s NH2 group overlap with solvent peaks:
- Use deuterated DMSO or D2O exchange to identify exchangeable protons.
- Apply 2D NMR (e.g., HSQC, HMBC) to correlate NH2 protons with adjacent carbons .
Q. What experimental designs are recommended to evaluate the compound’s environmental impact or degradation pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
